molecular formula C14H11Cl2NO B3368763 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone CAS No. 218157-76-7

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone

Cat. No.: B3368763
CAS No.: 218157-76-7
M. Wt: 280.1 g/mol
InChI Key: LUZPCLURXBMOQH-UHFFFAOYSA-N
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Description

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone is a substituted acetophenone derivative featuring a 3-chloroanilino group attached to the ethanone backbone and a 4-chlorophenyl substituent. This compound belongs to a class of molecules where electronic and steric effects of substituents significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

2-(3-chloroanilino)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-11-6-4-10(5-7-11)14(18)9-17-13-3-1-2-12(16)8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZPCLURXBMOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353482
Record name ST50973735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218157-76-7
Record name ST50973735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

    Major Products: The major products depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Crystal Packing and Dihedral Angles: The crystal structure of 1-(4-Chlorophenyl)-2-phenyl derivatives () reveals dihedral angles between aromatic rings ranging from 21.2° to 36.5°, influencing molecular planarity and packing efficiency . The target compound’s 3-chloroanilino group may introduce similar steric hindrance, affecting its solid-state stability and solubility.
  • Quinazolinone Derivatives: 3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one () demonstrates how fused heterocycles (quinazolinone) and ethylamine side chains can modulate solubility and receptor interactions. The absence of such features in the target compound may limit its pharmacological versatility .

Pharmacological and Physicochemical Properties

  • Amino vs. Chloro Substituents: 1-(4-Amino-2-chlorophenyl)ethanone () contains an amino group, which increases polarity and aqueous solubility relative to the target’s chloro substituents. This contrast highlights how functional groups dictate solubility and pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Features Molecular Weight (g/mol) Notable Activity/Property Reference
2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone 3-Cl anilino, 4-Cl phenyl ~280.15 (estimated) N/A (inference from analogs) -
1-(4-Chlorophenyl)-oxadiazole derivative (2b) Oxadiazole ring, para-Cl phenyl - Antibacterial (high activity)
3-(4-chloroanilino)-1-propanone () 4-Cl anilino, 4-ethylphenyl 398.32 High lipophilicity
JWH-206 () Indole core, 4-Cl phenyl ~339.87 (estimated) Cannabinoid receptor agonist
2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone () Hydroxyimino, 4-OCH3 phenyl 289.72 Potential hydrogen bonding

Biological Activity

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This structure consists of a chloroaniline moiety and a chlorophenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone exhibits a variety of biological activities, including:

  • Antimicrobial Properties : The compound has shown significant efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial activity of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound is particularly effective against Escherichia coli , with a lower MIC value compared to other tested strains.

Anticancer Activity

In vitro studies have demonstrated that 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone possesses anticancer properties. The compound was tested on various cancer cell lines, including gastric adenocarcinoma and breast cancer cells. The findings are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
AGS (Gastric Adenocarcinoma)53.02Induction of apoptosis
MCF-7 (Breast Cancer)45.67Cell cycle arrest and necrosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone against multidrug-resistant strains showed promising results, with significant reductions in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Studies : In a recent investigation involving AGS cells, treatment with the compound resulted in increased markers of apoptosis and decreased proliferation rates, supporting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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